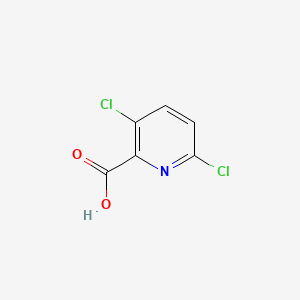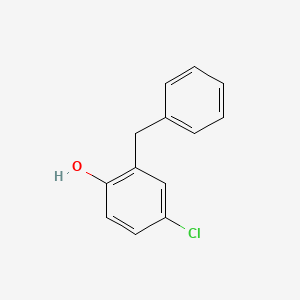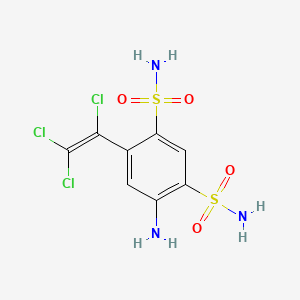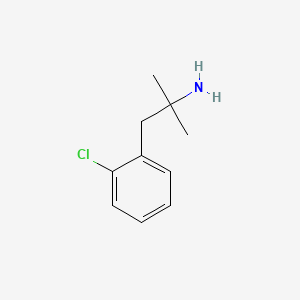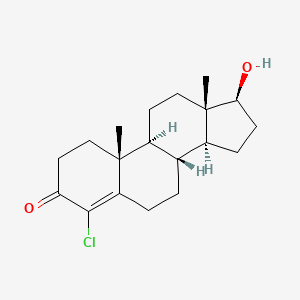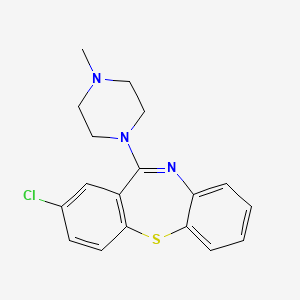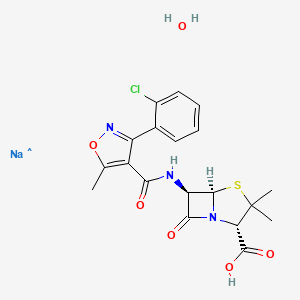
2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Overview
Description
CU239 is a selective non-retinoid inhibitor of RPE65 which suppresses visual cycle and prevents retinal degeneration.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Various synthesis methods have been explored to create novel thiazole derivatives, including the target compound. For instance, new thiazoles were synthesized by incorporating pyrazole moiety at the 2nd position of 2-hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide by treating with chalcones. This method was confirmed using IR, 1H-NMR, and Mass spectral analysis (Saravanan et al., 2010).
Antimicrobial Activities
- Antibacterial and Antifungal Properties : Various derivatives have shown significant antibacterial and antifungal activities. For example, compounds synthesized from 2-hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide demonstrated substantial anti-bacterial and anti-fungal effects, with some compounds exhibiting the highest activities against specific bacterial and fungal strains (Saravanan et al., 2010).
Anticancer Properties
- Evaluation Against Cancer Cell Lines : Certain derivatives of thiazole, similar to the target compound, were evaluated for their antitumor activity. They showed considerable anticancer activity against some cancer cell lines. This highlights the potential of thiazole derivatives in cancer treatment (Yurttaş et al., 2015).
Biological Activity Evaluation
- Anticholinesterase Activities : Some derivatives were synthesized and evaluated for their antimicrobial and anticholinesterase activities, demonstrating significant antifungal activity against specific strains like Candida parapsilosis (Yurttaş et al., 2015).
Optoelectronic Applications
- Optoelectronic Properties : Thiazole-based compounds, closely related to the target compound, were explored for their optoelectronic properties. For instance, thiazole-containing monomers were synthesized and characterized for their application in conducting polymers with notable optical band gaps and switching time (Camurlu & Guven, 2015).
Mechanism of Action
Target of Action
CU239, also known as “2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide” or “2-(2-(3-phenylureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide”, is a novel non-retinoid inhibitor of RPE65 . RPE65 is a key enzyme in the visual cycle, which is a series of biochemical reactions of retinoids in ocular tissues that support vision in vertebrates .
Mode of Action
CU239 selectively inhibits the isomerase activity of RPE65 . The inhibition occurs in a competitive manner with its substrate all-trans-retinyl ester . This suggests that CU239 likely binds directly to the active site of RPE65 .
Biochemical Pathways
The visual cycle serves to generate light-sensitive visual chromophore 11-cis-retinal and to clear toxic byproducts of the normal visual cycle from the retina . CU239, by inhibiting RPE65, slows down the visual cycle . This results in a decrease in the accumulation of A2E, a cytotoxic lipofuscin bisretinoid .
Pharmacokinetics
In terms of pharmacokinetics, CU239 exhibits a potent and selective inhibition of RPE65 with an IC50 of 6μM . Mice injected with 52 mg/kg of CU239 exhibited the most substantial decrease in 11-cis-retinal regeneration after bleach .
Result of Action
The result of CU239’s action is a delay in chromophore regeneration after light bleach, and a partial protection of the retina against light-induced retinal degeneration (LIRD) . This suggests that CU239 may be used to slow down the visual cycle and to prevent accumulation of A2E in Stargardt’s disease and age-related macular degeneration .
Action Environment
The action of CU239 is influenced by environmental factors such as light intensity. For instance, mice injected with CU239 1 hour before exposure to white fluorescent light at 8000 lux intensity for 3 hours showed milder reduction of ONL thickness compared to the control . This indicates that CU239 confers a partial protection of the retina against high-intensity light damage .
Biochemical Analysis
Biochemical Properties
CU239 plays a significant role in biochemical reactions by specifically inhibiting the enzyme RPE65. RPE65 is responsible for the conversion of all-trans-retinyl ester to 11-cis-retinol, a crucial step in the visual cycle. CU239 inhibits this conversion in a competitive manner, with a dissociation constant (Ki) of 9.9±0.8 μM . The compound interacts with RPE65 by quenching its intrinsic tryptophan fluorescence in a concentration-dependent manner, indicating direct binding to the enzyme’s active site .
Cellular Effects
CU239 has been shown to influence various cellular processes, particularly in retinal cells. By inhibiting RPE65, CU239 delays the regeneration of 11-cis-retinal after light exposure, thereby protecting retinal cells from light-induced damage. This protective effect is evidenced by higher visual sensitivity and milder reduction in the outer nuclear layer (ONL) thickness in treated mice compared to controls . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily mediated through its inhibition of the visual cycle.
Molecular Mechanism
At the molecular level, CU239 exerts its effects by binding to the active site of RPE65, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of all-trans-retinyl ester to 11-cis-retinol, leading to a slowdown in the visual cycle. The competitive nature of this inhibition is supported by fluorescence titration data, which suggests direct binding of CU239 to RPE65 . This binding interaction is crucial for the compound’s ability to protect retinal cells from light-induced degeneration.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CU239 have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity over extended periods. In in vivo studies, mice injected with CU239 showed delayed chromophore regeneration and partial protection of the retina against light-induced retinal degeneration (LIRD) over several days . These findings suggest that CU239 remains effective in inhibiting RPE65 and protecting retinal cells over time.
Dosage Effects in Animal Models
The effects of CU239 vary with different dosages in animal models. In studies involving BALB/c mice, a dosage of 52 mg/kg of CU239 resulted in a substantial decrease in 11-cis-retinal regeneration after light exposure, with less than 40% of the vehicle control . Higher dosages may lead to more pronounced protective effects, but the potential for toxic or adverse effects at very high doses has not been extensively studied.
Metabolic Pathways
CU239 is involved in the metabolic pathway of the visual cycle, specifically by inhibiting the enzyme RPE65. This inhibition affects the conversion of all-trans-retinyl ester to 11-cis-retinol, a critical step in the regeneration of visual pigments. The compound’s interaction with RPE65 and its impact on metabolic flux and metabolite levels are central to its biochemical activity .
Transport and Distribution
Within cells and tissues, CU239 is transported and distributed in a manner that allows it to effectively inhibit RPE65. The compound’s ability to quench intrinsic tryptophan fluorescence of RPE65 suggests that it is efficiently localized to the enzyme’s active site . This localization is essential for its inhibitory activity and protective effects on retinal cells.
Subcellular Localization
CU239 is primarily localized to the subcellular compartments where RPE65 is active, such as the retinal pigment epithelium (RPE) cells. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, ensuring its effective interaction with RPE65 and inhibition of the visual cycle .
Properties
IUPAC Name |
2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S/c20-19(21,22)29-15-8-6-13(7-9-15)23-16(27)10-14-11-30-18(25-14)26-17(28)24-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,23,27)(H2,24,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWWYKGFNZZCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


